molecular formula C10H6BrClN2O2 B1333061 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 959576-61-5

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1333061
M. Wt: 301.52 g/mol
InChI Key: YZDNJDMTSOAWQE-UHFFFAOYSA-N
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Description

The compound 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid is a derivative of the 1H-pyrazole class, which is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry. The presence of bromo and chloro substituents on the aromatic rings may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves the formation of the pyrazole ring followed by functionalization at specific positions. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on diaminopyrazole, demonstrating a versatile route for the preparation of substituted pyrazoles . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid derivatives is achieved through a sequence of nucleophilic substitution, cyclization, esterification, bromination, dehydrogenation, and hydrolysis, showcasing a multi-step process to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and MS, as well as crystallographic methods. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using these methods, and the molecular geometry was further examined using quantum chemical methods . These studies provide insights into the three-dimensional arrangement of atoms and the electronic structure of the molecules.

Chemical Reactions Analysis

Pyrazole compounds can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions, highlighting the reactivity of the carboxylic acid group and its derivatives . The synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamides illustrates the reactivity of the pyrazole carbonyl chloride with substituted phenylhydroxyamines, resulting in compounds with potential insecticidal and fungicidal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid were evaluated, and the small energy gap between the frontier molecular orbitals was found to be responsible for these properties . Additionally, the molecular electrostatic potential study can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding the compound's reactivity .

Scientific Research Applications

  • Synthesis and Structural Analysis : The synthesis of similar pyrazole compounds has been detailed, emphasizing their structural characteristics. For example, Kumarasinghe et al. (2009) describe the synthesis and crystallographic analysis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, highlighting the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

  • Synthesis Methods and Intermediates : Niu Wen-bo (2011) discusses the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of new insecticides. This study highlights efficient synthesis methods and the purity of the product (Niu Wen-bo, 2011).

  • Potential in Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying compounds with significant potential for optical limiting applications (Chandrakantha et al., 2013).

  • Chemical Hybridizing Agents : Beck et al. (1988) describe the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid derivatives, which have applications as chemical hybridizing agents in wheat and barley (Beck et al., 1988).

  • Applications in Organic Synthesis : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, showcasing its utility in organic synthesis (Yıldırım et al., 2005).

properties

IUPAC Name

5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-9-8(10(15)16)5-13-14(9)7-3-1-2-6(12)4-7/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDNJDMTSOAWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377230
Record name 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

959576-61-5
Record name 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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